Chemical structure and physical properties of S-p-Tolyl benzenesulfinothioate
Chemical structure and physical properties of S-p-Tolyl benzenesulfinothioate
An In-depth Technical Guide to S-p-Tolyl benzenesulfinothioate
This guide provides a comprehensive overview of S-p-Tolyl benzenesulfinothioate, a significant compound in the field of organic sulfur chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, physicochemical properties, synthesis, and reactivity. Our focus is on delivering not just data, but also the underlying scientific rationale to empower your research and development endeavors.
Compound Profile and Physicochemical Properties
S-p-Tolyl benzenesulfinothioate is an aromatic thiosulfinate, a class of organosulfur compounds characterized by a sulfur-sulfur bond with one sulfur atom in a higher oxidation state. This functional group imparts unique reactivity and potential biological activity to the molecule.
The foundational step in utilizing any chemical compound is to confirm its identity and understand its basic physical characteristics. These properties are crucial for designing experiments, ensuring proper handling, and interpreting results.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | S-(4-methylphenyl) benzenethiosulfinate | |
| Molecular Formula | C₁₃H₁₂OS₂ | [1] |
| Molecular Weight | 248.37 g/mol | [1] |
| Appearance | Yellowish solid | [1] |
| CAS Number | Not readily available; often synthesized for specific research purposes. |
Note: The related compound, S-(p-tolyl) benzenesulfonothioate, has a CAS number of 17041-81-5, but the sulfinothioate is distinct.[2]
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// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; S1 [label="S", pos="1.5,0.5!"]; S2 [label="S", pos="2.5,0!"]; O1 [label="O", pos="1.5,1.2!"];
C7 [label="C", pos="3.5,0.5!"]; C8 [label="C", pos="4.2,-0.2!"]; C9 [label="C", pos="5.0,0.2!"]; C10 [label="C", pos="5.0,1.2!"]; C11 [label="C", pos="4.2,1.6!"]; C12 [label="C", pos="3.5,1.2!"]; C13 [label="CH₃", pos="5.8,1.7!"];
// Benzene Ring 1 (Benzenesulfino-) C1 -- C2 [len=1.0]; C2 -- C3 [len=1.0]; C3 -- C4 [len=1.0]; C4 -- C5 [len=1.0]; C5 -- C6 [len=1.0]; C6 -- C1 [len=1.0]; C1 -- S1 [len=1.2];
// Thiosulfinate group S1 -- S2 [len=1.0]; S1 -- O1 [len=0.8];
// Benzene Ring 2 (p-Tolyl) S2 -- C7 [len=1.2]; C7 -- C8 [len=1.0]; C8 -- C9 [len=1.0]; C9 -- C10 [len=1.0]; C10 -- C11 [len=1.0]; C11 -- C12 [len=1.0]; C12 -- C7 [len=1.0]; C10 -- C13 [len=1.0];
} Caption: Conceptual structure of S-p-Tolyl benzenesulfinothioate.
Structural Elucidation via Spectroscopic Analysis
Verifying the structure of a synthesized or procured compound is a cornerstone of scientific integrity. The following data provides a spectroscopic fingerprint for S-p-Tolyl benzenesulfinothioate, with explanations to demonstrate how the data confirms the molecular structure.
Table 2: NMR Spectroscopic Data (Solvent: CDCl₃) [1]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ¹H | 7.70 – 7.62 | m (multiplet) | 2H | Protons ortho to S=O on benzene ring | Deshielded by the electron-withdrawing sulfinyl group. |
| ¹H | 7.54 – 7.45 | m (multiplet) | 3H | Protons meta and para to S=O | Aromatic protons of the benzenesulfinyl group. |
| ¹H | 7.41 | d (doublet) | 2H | Protons ortho to S on tolyl ring | Aromatic protons on the p-tolyl group. |
| ¹H | 7.18 | d (doublet) | 2H | Protons meta to S on tolyl ring | Aromatic protons on the p-tolyl group. |
| ¹H | 2.38 | s (singlet) | 3H | Methyl group (-CH₃) on tolyl ring | Characteristic singlet for a methyl group attached to an aromatic ring. |
| ¹³C | 144.2, 141.0, 135.6, 131.6, 130.2, 129.0, 125.9, 124.5 | - | - | Aromatic carbons | The range of chemical shifts is typical for substituted benzene rings. The specific shifts are consistent with the substitution patterns. |
| ¹³C | 21.5 | - | - | Methyl carbon (-CH₃) | Typical chemical shift for a methyl carbon attached to an aromatic ring. |
Infrared (IR) Spectroscopy: The IR spectrum of a thiosulfinate is characterized by a strong absorption band for the S=O stretch. This typically appears in the region of 1090-1110 cm⁻¹.[3] This peak is a definitive marker for the thiosulfinate functional group and distinguishes it from the corresponding disulfide (which lacks this peak) and thiosulfonate (which has two S=O stretches at higher frequencies).
Synthesis Protocol and Mechanistic Rationale
The synthesis of S-aryl benzenesulfinothioates is typically achieved through the controlled oxidation of an unsymmetrical disulfide or the reaction of a sulfinyl chloride with a thiol. The latter approach provides a high-yielding and clean route to the desired product.
Protocol: Synthesis of S-p-Tolyl benzenesulfinothioate
This protocol is based on the reaction of benzenesulfinyl chloride with p-toluenethiol.
Materials:
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Benzenesulfinyl chloride
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p-Toluenethiol
-
Anhydrous diethyl ether or dichloromethane
-
Triethylamine or pyridine (as an HCl scavenger)
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
Step-by-Step Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with p-toluenethiol (1.0 equivalent) and anhydrous solvent.
-
Base Addition: Triethylamine (1.1 equivalents) is added to the flask, and the mixture is cooled to 0 °C in an ice bath.
-
Rationale: The base acts as an HCl scavenger, driving the reaction to completion by neutralizing the hydrochloric acid byproduct. Cooling the reaction mixture controls the exothermic reaction.
-
-
Reactant Addition: A solution of benzenesulfinyl chloride (1.0 equivalent) in the anhydrous solvent is added dropwise from the dropping funnel over 30 minutes.
-
Rationale: Dropwise addition prevents a rapid temperature increase and minimizes side reactions.
-
-
Reaction Monitoring: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, the mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Rationale: The washing steps remove any remaining base, unreacted starting materials, and aqueous impurities.
-
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield S-p-Tolyl benzenesulfinothioate as a yellowish solid.[1]
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// Nodes Reactants [label="p-Toluenethiol +\nBenzenesulfinyl Chloride\n(in Anhydrous Solvent + Base)"]; Reaction [label="Stir at 0°C to RT\nMonitor by TLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration [label="Filter to Remove\nEt₃N·HCl Salt"]; Workup [label="Aqueous Wash\n(HCl, NaHCO₃, Brine)"]; Drying [label="Dry Organic Layer\n(Na₂SO₄)"]; Evaporation [label="Solvent Removal\n(Rotary Evaporation)"]; Purification [label="Column Chromatography\n(Silica Gel)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Pure S-p-Tolyl\nbenzenesulfinothioate", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Reactants -> Reaction [label="Dropwise Addition"]; Reaction -> Filtration; Filtration -> Workup; Workup -> Drying; Drying -> Evaporation; Evaporation -> Purification; Purification -> Product; } Caption: Experimental workflow for the synthesis of S-p-Tolyl benzenesulfinothioate.
Reactivity and Applications in Drug Development
Thiosulfinates are known for their moderate stability and unique reactivity, which makes them interesting candidates for various applications, including as precursors in organic synthesis and as potential bioactive agents.
Key Reactivity Insights:
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Instability: Thiosulfinates can be unstable, particularly in solution or at elevated temperatures.[4][5] They can undergo disproportionation to the corresponding disulfide and thiosulfonate.[5] This instability is a critical consideration for storage and handling.
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Nucleophilic Attack: The sulfur atom of the sulfinyl group (S=O) is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to their role in many chemical transformations.
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Sulfur-Transfer Agents: Thiosulfinates can act as sulfur-transfer agents, a property that is being explored in the development of novel therapeutic agents.
Relevance to Drug Development:
The thiosulfinate functional group is found in naturally occurring bioactive compounds, most notably allicin from garlic.[6] Allicin and its analogues are known for their antimicrobial and cardiovascular effects. The study of synthetic thiosulfinates like S-p-Tolyl benzenesulfinothioate allows for a systematic investigation of structure-activity relationships. Researchers can modify the aromatic substituents to tune the compound's stability, reactivity, and biological profile, potentially leading to the development of new therapeutic agents.
References
- Redox Reaction Between N-heterocyclic Carbenes and Sulfonates: Insights into Unproductive Catalytic Paths - Supporting Information. (n.d.).
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Ito, D., et al. (2011). Structure and Bioactivity of Thiosulfinates Resulting from Suppression of Lachrymatory Factor Synthase in Onion. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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PubChem. (n.d.). S-(4-Methylphenyl) benzenesulfonothioate. National Center for Biotechnology Information. Retrieved from [Link]
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Supplementary materials - Nuclear magnetic resonance (NMR) spectra of five constituents isolated from fraction A of the Angelica dahuri. (n.d.). Dove Medical Press. Retrieved from [Link]
- Copies of 1H, 13C, 19F NMR spectra. (n.d.).
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Thiosulfinates Concentration in Garlic Extract at Different Storage Temperatures. (n.d.). ResearchGate. Retrieved from [Link]
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Supplementary materials. (n.d.). Dove Medical Press. Retrieved from [Link]
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Kimura, T., et al. (2021). Fritsch–Buttenberg–Wiechell rearrangement of magnesium alkylidene carbenoids leading to the formation of alkynes. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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PubChem. (n.d.). o-Tolyl p-toluenesulfonate. National Center for Biotechnology Information. Retrieved from [Link]
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Zofia, S. (2012). A Spectrophotometric Assay for Total Garlic Thiosulfinates Content. Kinetic Aspects of Reaction with Chromogenic Thiols. Polish Journal of Food and Nutrition Sciences. Retrieved from [Link]
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Synthesis, Structure, and Reactivity of 5‐(Aryl)dibenzothiophenium Triflates. (n.d.). ResearchGate. Retrieved from [Link]
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p-Tolyl p-toluenethiosulfonate. (n.d.). LookChem. Retrieved from [Link]
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Basson, A. E., & van der Westhuizen, J. H. (2007). Synthesis and inclusion of S-aryl alkylthiosulfinates as stable allicin mimics. Arkivoc. Retrieved from [Link]
- Lawson, L. D., & Wang, Z. J. (2001).
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PubChem. (n.d.). p-Tolyl sulfoxide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). p-Tolyl isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]
